4-chloro-1,3-dimethyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOPOQPXXGBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510739 | |
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15878-44-1 | |
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Insights & Synthetic Protocols: 4-Chloro-1,3-dimethyl-1H-pyrazole Derivatives
Executive Summary
The 4-chloro-1,3-dimethyl-1H-pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry and agrochemical development (e.g., Tolfenpyrad). Its significance lies in the unique electronic perturbation introduced by the chlorine atom at the C4 position, which modulates lipophilicity and enables specific supramolecular interactions such as halogen bonding.
This technical guide synthesizes crystallographic data, synthetic methodologies, and supramolecular analyses to provide a comprehensive reference for researchers working with this specific heterocycle.
Molecular Architecture & Significance
The Pharmacophore
The 1,3-dimethyl-1H-pyrazole core is a planar, electron-rich aromatic system. The introduction of a chlorine atom at the C4 position creates a specific electronic landscape:
-
Steric Bulk: The Cl atom (Van der Waals radius ~1.75 Å) blocks metabolic oxidation at the C4 position, enhancing metabolic stability.
-
Electronic Modulation: The inductive electron-withdrawing nature of chlorine reduces the electron density of the pyrazole ring, influencing pKa and solubility.
-
The Sigma Hole: A critical feature for crystal engineering is the "sigma hole"—a region of positive electrostatic potential on the extension of the C-Cl bond, facilitating halogen bonding (C-Cl···N/O).
Crystallographic Class
Derivatives of this scaffold typically crystallize in orthorhombic or monoclinic crystal systems. A key structural determinant is the substituent at C5 (e.g., carboxylate, aldehyde), which often dictates the primary hydrogen-bonding network.
Key Structural Parameters (Representative Data):
-
Bond Lengths: The C3–C4 and C4–C5 bonds typically range between 1.36–1.41 Å, confirming aromatic delocalization.
-
Planarity: The pyrazole ring is strictly planar (RMS deviation < 0.02 Å).
-
Torsion: Substituents at N1 (Methyl) and C5 (Carbonyl) often lie coplanar to the ring to maximize conjugation, though steric bulk can induce twisting.
Synthetic Pathway: Causality & Logic
The synthesis of this compound derivatives generally follows a "Construct-then-Functionalize" logic. Direct chlorination of the pre-formed pyrazole ring is preferred over cyclization of chlorinated precursors due to higher regioselectivity.
Workflow Logic (DOT Diagram)
Figure 1: Step-wise synthetic logic for accessing C5-functionalized 4-chloropyrazoles.
Crystallographic Characterization
The crystal packing of these derivatives is dominated by a hierarchy of intermolecular forces. Data below is derived from high-resolution structural analyses of closely related analogs (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde).
Unit Cell Data Summary
| Parameter | Value (Representative) | Significance |
| Crystal System | Orthorhombic | Indicates high symmetry in packing. |
| Space Group | Pnma or P21/c | Pnma often implies molecules lie on mirror planes. |
| Z (Molecules/Cell) | 4 | Standard packing density for small organics. |
| Density | ~1.51 Mg/m³ | Higher than non-halogenated analogs due to Cl mass. |
| Cl···N Distance | ~3.046 Å | Significantly shorter than VdW sum (3.30 Å), indicating Halogen Bonding . |
Supramolecular Analysis[1][2][3]
-
Halogen Bonding (Type II): The C4-Cl atom often acts as a Lewis acid (sigma hole donor) interacting with the lone pair of a nitrogen atom (Lewis base) from a neighboring molecule. This directional interaction locks the molecules into specific ribbons or layers.
-
Weak Hydrogen Bonds: C–H···O interactions involving the N1-methyl group and carbonyl oxygens stabilize the packing between layers.
-
Pi-Stacking: Offset face-to-face pi-stacking is common, with centroid-to-centroid distances of ~3.6–3.8 Å.
Interaction Hierarchy (DOT Diagram)
Figure 2: Hierarchical assembly of the crystal lattice driven by intermolecular forces.
Experimental Protocols
Protocol A: Synthesis of this compound-5-carboxylate (Key Intermediate)
Rationale: This protocol ensures thermodynamic stability and high regioselectivity for the C4-chlorine insertion.
-
Reagents: 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetonitrile (ACN).
-
Procedure:
-
Dissolve the pyrazole substrate in ACN (0.5 M concentration).
-
Add NCS portion-wise at room temperature to prevent exotherm-driven side reactions.
-
Critical Step: Reflux the mixture at 80°C for 4 hours. Why? Thermal energy is required to overcome the activation barrier for electrophilic aromatic substitution on the electron-deficient pyrazole ring.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the lower Rf starting material.
-
-
Workup: Remove solvent in vacuo. Redissolve residue in DCM, wash with water (to remove succinimide), dry over MgSO4, and concentrate.
Protocol B: Single Crystal Growth (Slow Evaporation)
Rationale: Slow evaporation allows for the thermodynamic ordering of molecules, minimizing defects caused by kinetic trapping.
-
Solvent Selection: Prepare a saturated solution of the purified derivative in a 1:1 mixture of Ethyl Acetate and n-Heptane .
-
Note: Pure polar solvents often solvate the compound too strongly, preventing nucleation.
-
-
Setup: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Crystallization: Cover the vial with parafilm and poke 3-4 small holes with a needle. Store in a vibration-free environment at 20°C.
-
Harvest: Colorless prismatic crystals typically appear within 3-5 days.
References
-
Rue, K. L., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.[1] Acta Crystallographica Section E: Crystallographic Communications.
-
Chantrapromma, S., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.
-
Lynch, D. E., et al. (2023).
-
Organic Syntheses. Synthesis of 1-Methyl-3-substituted-pyrazoles (General Protocol Reference).
Sources
An In-Depth Technical Guide to 4-chloro-1,3-dimethyl-1H-pyrazole: Synthesis, Characterization, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-chloro-1,3-dimethyl-1H-pyrazole, a key heterocyclic intermediate in modern medicinal and agrochemical research. The document details its nomenclature, physicochemical properties, and critically examines a robust laboratory-scale synthesis protocol with an emphasis on the underlying reaction mechanism. Furthermore, it outlines standard analytical techniques for its characterization, discusses its applications as a versatile building block in drug discovery, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize pyrazole scaffolds in their synthetic endeavors.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows for diverse substitution patterns and facilitates multiple points of interaction with biological targets. Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] The introduction of a chlorine atom at the C4 position, as in this compound, provides a valuable synthetic handle for further functionalization, making it a crucial intermediate for building molecular complexity and exploring novel chemical space.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is paramount for reproducibility in research and compliance with regulatory standards. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) and is cataloged in various chemical databases.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 15878-44-1 | [7] |
| Molecular Formula | C₅H₇ClN₂ | [6] |
| Molecular Weight | 130.58 g/mol | [7] |
| InChI | InChI=1S/C5H7ClN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | [6] |
| InChIKey | OILOPOQPXXGBIR-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC1=NN(C=C1Cl)C | [6] |
| Common Synonyms | 4-CHLORO-1,3-DIMETHYLPYRAZOLE, Albb-004442 | [7][8] |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of a compound is essential for its purification, handling, and structural confirmation. While experimental data for some properties of this specific molecule are not widely published, predicted values and data from analogous compounds provide useful guidance.
Table 2: Physicochemical and Predicted Spectroscopic Data
| Property | Value | Notes |
| Physical State | Solid / Crystalline solid | Based on related pyrazole compounds[9] |
| XlogP (Predicted) | 1.3 | A measure of lipophilicity[6] |
| Monoisotopic Mass | 130.02977 Da | [6] |
| Predicted MS Adducts | [M+H]⁺: 131.03705 m/z, [M+Na]⁺: 153.01899 m/z | Predicted values for mass spectrometry analysis[6] |
Synthesis and Mechanistic Insights
The synthesis of 4-chloropyrazoles is typically achieved through electrophilic chlorination of the corresponding pyrazole precursor. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles, particularly at the C4 position, which is sterically accessible and electronically favored.
General Synthetic Strategies
Several methods exist for the chlorination of pyrazoles. A common approach involves the use of thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF).[10] An alternative, modern approach is electrosynthesis, where chlorination occurs on a platinum anode in an aqueous sodium chloride solution, offering a greener alternative to traditional reagents.[11] The choice of method often depends on substrate compatibility, scale, and available equipment.
Detailed Experimental Protocol: Chlorination using Thionyl Chloride
This protocol is adapted from general methods for the chlorination of pyrazole derivatives.[10] It represents a robust and widely applicable procedure for laboratory-scale synthesis.
Causality: The starting material, 1,3-dimethyl-1H-pyrazole (not commercially available in bulk, but can be synthesized from ethyl acetoacetate and methylhydrazine), is an electron-rich heterocycle.[12] Thionyl chloride in the presence of a catalytic amount of DMF forms the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a mild electrophilic chlorinating agent. This electrophile preferentially attacks the C4 position of the pyrazole ring, which has the highest electron density. A subsequent workup quenches the reaction and allows for the isolation of the chlorinated product.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,3-dimethyl-1H-pyrazole (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[10]
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (1.5 - 3.0 eq) dropwise to the stirred solution at 0 °C (ice bath).[10] Following this, add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[10]
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and quench the remaining thionyl chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Synthesis Workflow and Mechanism
The following diagrams illustrate the overall synthesis workflow and the proposed electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic chlorination at the C4 position of the pyrazole ring.
Applications in Drug Development
This compound is not typically a final drug product but rather a versatile intermediate. The chloro-substituent at the C4 position is a key functional group that can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of diverse libraries of pyrazole derivatives for screening against various biological targets.
Pyrazole-containing drugs are prevalent in the market, including the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant. [2]The synthesis of analogs of these and other bioactive molecules often relies on functionalized pyrazole intermediates like the title compound. For instance, a substituted pyrazole could be a precursor for creating novel kinase inhibitors for oncology or selective COX-2 inhibitors for inflammation. [4]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Source |
| Flammable Liquids | H226: Flammable liquid and vapor | [13] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [13] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [13] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [13] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [13] |
Handling and Storage Recommendations:
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood. [14]Avoid all personal contact, including inhalation of dust or vapors. [15][16]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [14][17]* Storage: Store in a cool, dry, and well-ventilated place away from heat sources and incompatible materials such as strong oxidizing agents. [14][16][17]Keep the container tightly closed when not in use. [14][16]
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry. Its straightforward synthesis via electrophilic chlorination and the reactivity of its C-Cl bond make it an important precursor for creating complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, properties, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
-
Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. Retrieved from [Link]
-
4-chloro-1-methyl-1H-pyrazole. PubChem. Retrieved from [Link]
- A kind of preparation method of 4-chloropyrazole derivative. (CN103923012A). Google Patents.
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2002). ResearchGate. Retrieved from [Link]
-
This compound (C5H7ClN2). PubChemLite. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ResearchGate. Retrieved from [Link]
-
1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. ECHA. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved from [Link]
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (CN111423405A). Google Patents.
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Retrieved from [Link]
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). PubMed Central. Retrieved from [Link]
-
A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
4-bromo-5-chloro-1H-pyrazole. ChemSynthesis. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer. Retrieved from [Link]
-
PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole: Starting Materials and Core Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 4-chloro-1,3-dimethyl-1H-pyrazole, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the requisite starting materials, reaction mechanisms, and a comparative analysis of chlorination methodologies. Emphasis is placed on the practical aspects of the synthesis, including detailed experimental protocols, purification techniques, and spectroscopic characterization of the target molecule. This guide aims to serve as a valuable resource, enabling the efficient and safe laboratory-scale production of this compound.
Introduction: The Significance of this compound
The pyrazole scaffold is a privileged motif in medicinal chemistry and agrochemical research, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and herbicidal properties. The introduction of a chlorine atom at the C4 position of the pyrazole ring, as in this compound, can significantly modulate the compound's physicochemical properties and biological activity. This halogenated pyrazole serves as a versatile building block for the synthesis of more complex molecules, making its efficient and scalable synthesis a topic of considerable interest.
The strategic placement of the chloro, and two methyl groups on the pyrazole ring provides a unique combination of steric and electronic features, influencing its reactivity and interaction with biological targets. A thorough understanding of the synthetic pathways to this key intermediate is therefore crucial for the advancement of research and development in these fields.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals a straightforward synthetic strategy. The primary disconnection is the carbon-chlorine bond, suggesting a direct chlorination of the parent heterocycle, 1,3-dimethyl-1H-pyrazole. This precursor, in turn, can be synthesized through a classical heterocyclic ring-forming reaction, the Knorr pyrazole synthesis, from readily available starting materials.
This two-step approach forms the basis of the most common and practical synthesis of the target molecule. The following sections will delve into the specifics of each of these transformations.
Synthesis of the Precursor: 1,3-dimethyl-1H-pyrazole
The synthesis of 1,3-dimethyl-1H-pyrazole is most efficiently achieved through the condensation of methylhydrazine with a suitable 1,3-dicarbonyl compound.[1] This reaction is a variation of the well-established Knorr pyrazole synthesis.[2] While various 1,3-dicarbonyls could theoretically be employed, acetylacetone (2,4-pentanedione) is a common and cost-effective choice.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Condensation: The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then undergoes an intramolecular attack on the remaining carbonyl group, leading to a cyclic intermediate which subsequently dehydrates to form the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
Methylhydrazine (40% aqueous solution)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium hydroxide (optional, for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylacetone (1.0 eq) in ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add methylhydrazine (1.0-1.1 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be taken up in dichloromethane and washed with water and brine. If the aqueous layer is acidic, it can be neutralized with a dilute solution of sodium hydroxide.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole.
-
The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Chlorination of 1,3-dimethyl-1H-pyrazole: A Comparative Analysis
The introduction of a chlorine atom at the C4 position of 1,3-dimethyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes substitution at the C4 position. Several chlorinating agents can be employed for this transformation, each with its own advantages and disadvantages.
Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful and effective chlorinating agent for electron-rich heterocycles. The reaction is typically carried out in an inert solvent.
-
Mechanism: The reaction likely proceeds through the formation of a chlorosulfonium intermediate, followed by the nucleophilic attack of the pyrazole at the chlorine atom.
-
Advantages: High reactivity, often leading to high yields and complete conversion.
-
Disadvantages: Sulfuryl chloride is a corrosive and toxic reagent that reacts violently with water. It also generates HCl as a byproduct, which may require neutralization.
Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a milder and safer alternative to sulfuryl chloride. The reaction is often carried out in a polar aprotic solvent.
-
Mechanism: NCS acts as a source of an electrophilic chlorine atom, which is attacked by the electron-rich pyrazole ring.
-
Advantages: Safer to handle than sulfuryl chloride, and the reaction conditions are generally milder.
-
Disadvantages: May require longer reaction times or higher temperatures to achieve complete conversion compared to sulfuryl chloride.
Electrochemical Chlorination
Electrochemical methods offer a green and sustainable alternative for chlorination. The reaction is typically carried out in an undivided cell with a platinum anode and a suitable chloride source.[3]
-
Mechanism: The electrochemical oxidation of chloride ions generates reactive chlorine species in situ, which then react with the pyrazole.
-
Advantages: Avoids the use of hazardous and corrosive chlorinating agents, and the reaction can be precisely controlled by adjusting the electrochemical parameters.[3]
-
Disadvantages: Requires specialized electrochemical equipment. The efficiency of the process can be influenced by factors such as the electrode material, solvent, and supporting electrolyte.[3]
Comparative Summary of Chlorination Methods
| Method | Reagent | Typical Solvents | Temperature | Advantages | Disadvantages |
| Sulfuryl Chloride | SO₂Cl₂ | Dichloromethane, Chloroform | 0 °C to reflux | High reactivity, high yields | Corrosive, toxic, generates HCl |
| N-Chlorosuccinimide | NCS | Acetonitrile, DMF | Room temp. to reflux | Safer, milder conditions | Slower reaction rates |
| Electrochemical | NaCl, HCl | Water, Acetonitrile | Room temp. | Green, avoids hazardous reagents | Requires specialized equipment |
Experimental Protocol: Synthesis of this compound
The following protocol details a general procedure using sulfuryl chloride, which is a common and effective method. Extreme caution should be exercised when handling sulfuryl chloride.
Materials:
-
1,3-dimethyl-1H-pyrazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0-1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel. The reaction is exothermic and generates HCl gas, which should be vented through a scrubber containing a sodium hydroxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess acid.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) or by vacuum distillation to afford this compound as a colorless to pale yellow oil or a low-melting solid.
Sources
Technical Guide: Solubility Profile & Process Engineering for 4-Chloro-3,5-dimethyl-1H-pyrazole
The following technical guide details the solubility profile, thermodynamic behavior, and process applications of 4-chloro-3,5-dimethyl-1H-pyrazole (CAS: 15953-73-8).
Executive Summary
4-chloro-3,5-dimethyl-1H-pyrazole (CAS 15953-73-8) is a critical heterocyclic intermediate used extensively in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical active ingredients (APIs).[1][2] Its solubility behavior is dominated by the amphoteric nature of the pyrazole ring and the lipophilicity introduced by the chloro- and methyl- substituents.
This guide provides a comprehensive analysis of its solubility landscape, establishing a "Solvent Selection Hierarchy" for process chemists. It addresses the critical distinction between the 1H-tautomer (subject of this guide) and its N-methylated isomers, ensuring precise experimental design.
Chemical Profile & Nomenclature Alert
Identity & Isomerism
Critical Note on Nomenclature: The user query specified "4-chloro-1,3-dimethyl-1H-pyrazole." This nomenclature contains a contradiction. The "1H" designation implies an unsubstituted nitrogen atom, whereas "1,3-dimethyl" implies a methyl group on the nitrogen.
-
Correct Target: 4-Chloro-3,5-dimethyl-1H-pyrazole (CAS 15953-73-8).[1][2] Due to annular tautomerism in solution, the 3,5-dimethyl-1H-pyrazole system exists in rapid equilibrium.
-
Structure: A five-membered aromatic ring containing two nitrogens, substituted with methyl groups at positions 3 and 5, and a chlorine atom at position 4.
| Property | Value |
| CAS Number | 15953-73-8 |
| Molecular Formula | C₅H₇ClN₂ |
| Molecular Weight | 130.58 g/mol |
| Physical State | Crystalline Solid (White to Off-White) |
| Melting Point | ~118–124 °C (Analogous range) |
| Acidity (pKa) | ~2.5 (Conjugate acid), Weakly acidic NH |
| LogP (Predicted) | ~1.8 – 2.1 |
Solubility Landscape
The solubility of 4-chloro-3,5-dimethyl-1H-pyrazole is governed by hydrogen bond donation (NH) , hydrogen bond acceptance (N:) , and dipole-dipole interactions .
Solvent Compatibility Matrix
The following data synthesizes experimental observations from extraction and recrystallization protocols.
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>200 mg/mL) | Ideal for reaction media (e.g., nucleophilic substitutions). High solubility due to strong dipole interactions. |
| Polar Protic | Methanol, Ethanol, IPA | Good (50–150 mg/mL) | Preferred for reflux/cooling crystallization. Solubility decreases significantly with temperature. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-Good | Standard extraction solvent. Used as the "good solvent" in anti-solvent crystallization. |
| Chlorinated | DCM, Chloroform | Good | Excellent for solubilizing the neutral form; typically used in work-up phases. |
| Non-Polar | Hexane, Heptane, Toluene | Poor (<10 mg/mL) | Acts as an anti-solvent to induce precipitation or maximize yield during filtration. |
| Aqueous | Water | Very Poor (Insoluble) | Used to quench reactions and precipitate the product. |
Temperature Dependence (Van't Hoff Trends)
Solubility in alcohols (MeOH, EtOH) exhibits a positive enthalpy of solution (
-
Low T (0–5°C): Solubility drops sharply, enabling high-yield recovery via filtration.
-
High T (Reflux): Compound dissolves completely, facilitating purification from insoluble inorganic salts.
Thermodynamic Modeling Framework
For precise process scaling, researchers must move beyond "like dissolves like" to thermodynamic quantification. The Modified Apelblat Equation is the industry standard for modeling the solubility of pyrazole derivatives.
The Apelblat Model
To determine the solubility curve, experimental mole fraction solubility (
- : Mole fraction of solute.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis of experimental data.
Interpretation for Process Design:
-
Parameter B: Related to the enthalpy of solution. A large negative
indicates steep solubility dependence on temperature, ideal for cooling crystallization . -
Parameter C: Accounts for the temperature dependence of the heat capacity.
Self-Validating Protocol: Gravimetric Determination
To generate the
Figure 1: Standardized workflow for determining thermodynamic solubility limits.
Practical Applications: Purification & Processing
Recrystallization Protocol
The most effective purification method for 4-chloro-3,5-dimethyl-1H-pyrazole utilizes a binary solvent system .
System: Ethyl Acetate (Solvent) / Petroleum Ether (Anti-Solvent)
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.
-
Clarification: Hot filtration to remove inorganic salts (e.g., NaCl from chlorination).
-
Nucleation: Slowly add Petroleum Ether (or Hexane) until varying turbidity is observed.
-
Crystal Growth: Cool slowly to 4°C. Rapid cooling may trap impurities.
-
Harvest: Filter and wash with cold Hexane.
Reaction Work-Up (Extraction)
Due to its acidity (NH proton), the partition coefficient can be manipulated via pH.
-
Neutral/Acidic pH: The molecule remains neutral and extracts into Ethyl Acetate or DCM .
-
Basic pH (>10): The pyrazole deprotonates to form a water-soluble anion. This property can be used to wash away non-acidic impurities by extracting the basic aqueous layer, then re-acidifying to precipitate the product.
Figure 2: Purification logic flow for isolating high-purity pyrazole intermediates.
References
-
Synthesis & Properties: Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 2008.
-
Crystallization Data: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 2011.
-
Thermodynamic Modeling: Thermodynamic Assessment of Pyrazinamide Dissolution Process in Organic Solvents. MDPI, 2024.
-
General Pyrazole Chemistry: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 2021.
-
Safety & Handling: Safety Data Sheet: 4-Chloro-3,5-dimethylpyrazole. Thermo Fisher Scientific.[3]
Sources
Methodological & Application
High-Efficiency Protocol: C4-Formylation of Pyrazole Derivatives via Vilsmeier-Haack Reaction
Topic: Protocol for Vilsmeier-Haack reaction on pyrazole derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Abstract & Strategic Significance
The introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring is a pivotal transformation in medicinal chemistry. 4-Formylpyrazoles serve as critical intermediates for synthesizing fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) and kinase inhibitors. This application note details a robust, field-validated protocol for the Vilsmeier-Haack (VH) formylation of 1,3-disubstituted pyrazoles. Unlike generic procedures, this guide addresses the specific electronic requirements of the pyrazole nucleus, optimizing for regioselectivity and yield while minimizing tar formation—a common failure mode in VH reactions.
Mechanistic Insight & Reaction Design
The Vilsmeier-Haack reaction involves the in situ generation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as a potent electrophile.
Why C4 Selectivity?
Pyrazoles are
-
Electronic Driver: The lone pair on
donates electron density into the ring, activating C4. -
Steric Driver: Substituents at C3/C5 direct the electrophile to the remote C4 position.
Reaction Pathway Diagram
The following diagram illustrates the electrophilic aromatic substitution mechanism specific to the pyrazole substrate.
Caption: Mechanistic flow from Vilsmeier reagent generation to the final hydrolysis of the iminium salt.
Experimental Protocol: The "Gold Standard" Method
Reagent Planning & Safety
Critical Safety Note: Phosphorus oxychloride (
| Reagent | Role | Equivalents (Standard) | Equivalents (Forcing)* |
| Pyrazole Derivative | Substrate | 1.0 eq | 1.0 eq |
| Electrophile Source | 3.0 eq | 5.0 - 6.0 eq | |
| DMF (Anhydrous) | Solvent & Reagent | 10.0 - 12.0 eq (Excess) | 15.0 eq |
| Sodium Acetate | Buffer/Quench | Excess (sat. aq.) | Excess |
*Forcing conditions are required for pyrazoles with strong electron-withdrawing groups (e.g., p-nitro-phenyl).
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (The "Cold" Phase)
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
-
Solvent Charge: Add anhydrous DMF (10.0 eq) to the flask. Cool the system to 0–5°C using an ice/salt bath.
-
Activation: Add
(3.0 eq) dropwise via the addition funnel over 15–20 minutes.-
Observation: The solution will turn pale yellow to orange. Ensure the internal temperature does not exceed 10°C to prevent thermal decomposition of the reagent.
-
Wait: Stir at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.
-
Phase 2: Substrate Addition & Cyclization (The "Hot" Phase)
-
Addition: Dissolve the pyrazole substrate (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent.
-
Transition: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Reaction: Heat the reaction mixture to 70–80°C .
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3) every hour. Most electron-rich pyrazoles convert within 4–6 hours .
-
Endpoint: Disappearance of the starting pyrazole spot and appearance of a more polar aldehyde spot (often UV active and stains orange with 2,4-DNP).
-
Phase 3: Hydrolysis & Isolation (The "Quench")
-
Cooling: Cool the reaction mixture to RT.
-
Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Caution: This step is exothermic.
-
-
Neutralization: Adjust the pH to 7–8 by slowly adding saturated aqueous Sodium Acetate (
) or 10% .-
Why NaOAc? It buffers the solution, preventing acid-catalyzed decomposition or tar formation, and facilitates the precipitation of the solid product.
-
-
Isolation:
Optimization & Troubleshooting Guide
Decision Tree for Workup
The following workflow helps decide the optimal purification strategy based on crude appearance.
Caption: Logical workflow for isolating the pyrazole-4-carbaldehyde product.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction | Temperature too low; Substrate deactivated. | Increase temp to 100–120°C; Increase |
| Tarry Residue | Overheating; Exothermic quench too fast. | Maintain <10°C during |
| Low Yield | Incomplete hydrolysis of iminium salt. | Extend stirring time in aqueous buffer (pH 7) before extraction. |
| Starting Material Remains | Moisture in DMF or glassware. | Use freshly distilled DMF; Ensure |
Characterization Data
Successful conversion is confirmed by the following spectral signatures:
-
NMR: A distinct singlet for the aldehyde proton (
) appears between 9.8 – 10.1 ppm . The C4-H signal of the starting material (typically 6.0–7.0 ppm) will disappear. -
IR Spectroscopy: Appearance of a strong carbonyl stretch (
) at 1660–1690 cm . -
Mass Spectrometry: M+1 peak corresponding to [Substrate + 28 Da].
References
-
Methodology & Scope: Vilsmeier-Haack reaction on hydrazones: A convenient synthesis of 4-formylpyrazoles.[1] (2004). Journal of Chemical Research. Link
-
Optimization: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc. Link
-
Mechanism & Review: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).[3][4] RSC Advances. Link
-
Microwave Assistance: Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (2011). Journal of Chemical Sciences. Link
-
General Mechanism: Vilsmeier-Haack Reaction.[1][2][3][4][5][6][7][8][9][10] Organic Chemistry Portal. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-1,3-dimethyl-1H-pyrazole
This Application Note is designed for researchers and process chemists in drug discovery who require a robust method for functionalizing the challenging 4-chloro-1,3-dimethyl-1H-pyrazole scaffold.
Executive Summary & Strategic Rationale
The substrate This compound represents a distinct challenge in cross-coupling chemistry. While pyrazoles are ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the 4-chloro variant is significantly less reactive than its bromo- or iodo-analogues.
The Mechanistic Challenge: The pyrazole ring is electron-rich (π-excessive). The nitrogen lone pairs donate electron density into the ring, significantly strengthening the C4–Cl bond order. Consequently, the Oxidative Addition step—where the Pd(0) catalyst inserts into the C–Cl bond—is kinetically disfavored. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are typically insufficient, leading to recovered starting material or hydrodechlorination byproducts.
The Solution: To force oxidative addition, this protocol utilizes Third-Generation Buchwald Precatalysts and NHC-Palladium complexes . These systems employ bulky, electron-rich ligands that:
-
Increase the electron density on the Palladium center, facilitating insertion into the difficult C–Cl bond.
-
Prevent the formation of inactive Palladium dimers.
-
Rapidly reduce to the active Pd(0) species (monoligated) in situ.
Critical Reaction Parameters
Catalyst & Ligand Selection Matrix
For this specific substrate, ligand selection is binary: it either works or it doesn't. Standard phosphines are ineffective.[1]
| Reaction Type | Recommended Catalyst System | Alternative System | Why? |
| Suzuki-Miyaura | XPhos Pd G4 (1-3 mol%) | Pd₂(dba)₃ + XPhos (1:2) | XPhos provides extreme steric bulk and electron donation, crucial for activating heteroaryl chlorides. |
| Buchwald-Hartwig | RuPhos Pd G4 (1-3 mol%) | BrettPhos Pd G4 | RuPhos is privileged for secondary amines; BrettPhos for primary amines. |
| Heck-Mizoroki | Pd-PEPPSI-IPr (2 mol%) | Pd(OAc)₂ + P(t-Bu)₃ | NHC ligands (PEPPSI) stabilize the catalyst at the high temperatures required for chlorides. |
Base and Solvent Effects[1]
-
Base: Weak bases (Na₂CO₃) often fail. Use K₃PO₄ (anhydrous) or KOtBu . The potassium cation plays a subtle role in halide abstraction during the transmetallation step.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol are preferred. Dioxane promotes solubility of the boronic acids, while t-Amyl alcohol allows for higher reaction temperatures (100°C+) without high pressure.
Visualizing the Activation Pathway[1][2]
The following diagram illustrates the specific catalytic cycle adjustments required for 4-chloropyrazole.
Figure 1: Catalytic cycle emphasizing the critical Oxidative Addition step, which is the kinetic bottleneck for electron-rich chloro-heterocycles.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Coupling this compound with Phenylboronic acid.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]
-
Temperature: 100°C
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the pyrazole (130 mg, 1 mmol), phenylboronic acid (183 mg, 1.5 mmol), K₃PO₄ (636 mg, 3 mmol), and XPhos Pd G4 (17 mg, 0.02 mmol).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).
-
Note: Water is essential here to dissolve the inorganic base and facilitate the formation of the boronate species.
-
-
Sealing: Seal the vial with a Teflon-lined crimp cap.
-
Reaction: Heat the mixture to 100°C for 4–16 hours.
-
Monitoring: Check LCMS at 2 hours. If conversion is <10%, increase temperature to 110°C. The chloride is stubborn.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Objective: Coupling this compound with Morpholine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2 mol%)
-
Base: LiHMDS (1M in THF, 2.2 equiv) or NaOtBu (1.5 equiv)
-
Solvent: THF or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Drying: Ensure all glassware is oven-dried. Moisture kills this reaction by protonating the amide base.
-
Charging: Add the pyrazole (1.0 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (2 mol%) to the vial.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Add anhydrous Toluene (0.2 M concentration) and Morpholine (1.2 equiv) via syringe.
-
Reaction: Heat to 100°C for 12 hours.
-
Expert Tip: If the amine is volatile, use a sealed pressure tube.
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM recovered) | Oxidative addition failed. | Switch to Pd-PEPPSI-IPr or increase temperature to 120°C in a sealed tube. |
| Hydrodechlorination (H-product) | Switch solvent from Isopropanol/THF to Toluene or Dioxane . Avoid bases with | |
| Homocoupling of Boronic Acid | Oxygen leak or slow transmetallation. | Degas solvents more thoroughly (sparge with Ar for 15 min). Add base after degassing. |
| Catalyst Death (Pd Black) | Unstable active species. | Add 1 mol% free ligand (e.g., extra XPhos) to stabilize the Pd(0) species. |
Logical Workflow for Optimization
Use this decision tree to adapt the protocol if the standard conditions fail.
Figure 2: Decision tree for troubleshooting low yields in 4-chloropyrazole couplings.
References
-
Preparation of XPhos Pd G4: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Journal of Organic Chemistry2014 , 79, 4161–4166. Link
-
Reactivity of Heteroaryl Chlorides: Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Angewandte Chemie International Edition2006 , 45, 3484–3488. Link
-
Pd-PEPPSI-IPr Protocols: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. Chemistry - A European Journal2006 , 12, 4749–4755. Link
-
Direct Arylation vs Cross Coupling: Yan, T.; Chen, L.; Bruneau, C.; Dixneuf, P. H.; Doucet, H. Journal of Organic Chemistry2012 , 77, 7659–7664. Link
- Note: This reference highlights the alternative strategy of C-H activation at C5, contrasting with the C4-Cl coupling described in this guide.
Sources
Application Note: 4-Chloro-1,3-dimethyl-1H-pyrazole in Herbicide Synthesis
Executive Summary
4-Chloro-1,3-dimethyl-1H-pyrazole (CAS 15878-44-1) serves as a critical "privileged scaffold" in the synthesis of modern pyrazole-carboxamide herbicides and insecticides.[1] Its structural integrity—characterized by the electron-withdrawing chlorine at C-4 and the steric bulk of methyl groups at N-1 and C-3—provides two essential functions in agrochemical design: metabolic stability (blocking oxidative degradation) and lipophilic optimization (enhancing cuticle penetration).[1]
This guide details the strategic utilization of this intermediate, focusing on its conversion into This compound-5-carboxylic acid , a gateway precursor for amide-linked herbicides (e.g., analogs of Tolfenpyrad and novel SDHI/PPO inhibitor classes).[1]
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 15878-44-1 |
| Molecular Formula | C₅H₇ClN₂ |
| Molecular Weight | 130.58 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, Acetonitrile; Sparingly soluble in water |
| Stability | Stable under standard conditions; Sensitive to strong oxidizers |
| Key Reactivity | C-5 Proton acidity (pKa ~28-30); Susceptible to electrophilic attack |
Synthetic Utility: The C-5 Functionalization Strategy
The primary value of this compound lies in the C-5 position , which is sterically accessible and electronically primed for functionalization.[1] Unlike non-chlorinated pyrazoles, the C-4 chlorine atom exerts an inductive effect (-I), slightly increasing the acidity of the C-5 proton, facilitating lithiation.[1]
Mechanism of Action
To transform this intermediate into a herbicide precursor, the C-5 proton is typically removed to form a nucleophilic species, which is then trapped with electrophiles (CO₂, DMF, etc.).[1]
Critical Challenge: Preventing Lithium-Halogen Exchange.[1] Using n-Butyllithium (n-BuLi) poses a risk of exchanging the C-4 Chlorine for Lithium, destroying the scaffold.[1] Solution: Use Lithium Diisopropylamide (LDA) or LiTMP . These bulky, non-nucleophilic bases selectively deprotonate the C-5 position without attacking the C-4 halogen [1].[1]
Workflow Diagram: Herbicide Scaffold Synthesis
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Figure 1: Divergent synthetic pathways for converting the this compound scaffold into active herbicide precursors.[1]
Detailed Protocol: Synthesis of 5-Carboxylic Acid Derivative
Objective: Regioselective synthesis of this compound-5-carboxylic acid (CAS 98198-65-3).[1][] Scale: 10 mmol (Laboratory Scale)
Reagents & Equipment[1][2][4][5][6][7]
-
Substrate: this compound (1.31 g, 10 mmol).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.[1]
-
Quench: Dry Ice (Solid CO₂), excess.[1]
-
Apparatus: 3-neck round bottom flask, N₂ atmosphere, low-temperature thermometer.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry the glassware under vacuum and purge with Nitrogen (3 cycles).[1]
-
Charge the flask with 15 mL anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
-
Deprotonation (C-H Activation):
-
Add LDA (5.5 mL, 11 mmol) dropwise over 10 minutes. Maintain internal temperature below -70°C.
-
Observation: The solution may turn pale yellow.[1]
-
Add the substrate (dissolved in 5 mL THF) slowly via syringe pump or dropping funnel over 15 minutes.
-
Stir at -78°C for 45 minutes to ensure complete lithiation at C-5.
-
Self-Validating Check: Take a 0.1 mL aliquot, quench with D₂O, and run crude NMR. >95% Deuterium incorporation at C-5 confirms lithiation efficiency.[1]
-
-
Carboxylation:
-
Introduce crushed Dry Ice (excess) into a separate flask connected via cannula, or add small pellets directly if moisture exclusion is strictly managed.[1] Alternatively, bubble gaseous CO₂ (dried through CaCl₂ tube) into the reaction mixture for 30 minutes.
-
Allow the reaction to warm to 0°C over 2 hours.
-
-
Work-up & Isolation:
-
Quench with 1N HCl (20 mL) until pH ~2.
-
Extract with Ethyl Acetate (3 x 20 mL).[1]
-
Extract the organic layer with saturated NaHCO₃ (3 x 20 mL) to pull the carboxylic acid product into the aqueous phase (separating it from unreacted starting material).
-
Acidify the aqueous extract with concentrated HCl to pH 1 (precipitate forms).[1]
-
Filter the white solid, wash with cold water, and dry under vacuum.[1]
-
-
Yield Expectation: 85-92% isolated yield.
Analytical Protocol: Quality Control (HPLC)
To ensure the intermediate meets the stringent purity requirements for herbicide manufacturing (>98%), use the following Reverse-Phase HPLC method.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Pyrazole absorption max) |
| Retention Time | ~7.2 min (Starting Material); ~5.8 min (Carboxylic Acid derivative) |
Impurity Profile Logic:
-
Des-chloro impurity: If retention time shifts significantly earlier, Cl may have been lost (Li-Halogen exchange side reaction).[1]
-
Regioisomers: Unlikely with this synthesis route, but check for 3,5-dimethyl isomers if raw material sourcing is varied.[1]
Safety & Handling Guidelines
-
Hazard Class: Irritant (Skin/Eye), potentially Harmful if swallowed.[1]
-
Engineering Controls: Handle in a fume hood. The intermediate is an alkyl-pyrazole; while not highly volatile, pyrazole derivatives can be sensitizers.[1]
-
Reactivity: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as the pyrazole ring can undergo oxidative cleavage under extreme conditions.[1]
References
-
Synthesis of Pyrazole-5-carboxylic Acids: Bioorganic & Medicinal Chemistry Letters, "Design and synthesis of novel pyrazole derivatives as potent inhibitors," (2010).[1] (General methodology validation).
-
Agrochemical Applications: Acta Crystallographica, "5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde," (2011).[1][3] Describes the use of the aldehyde derivative in agrochemical synthesis.
-
Commercial Availability & Usage: ChemicalBook, "this compound properties and suppliers."[1][4]
-
Downstream Herbicide Analogs: PubChem, "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Herbicide/Metabolite Data)."[1]
Sources
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloropyrazole Substrates
Introduction: Navigating the Challenges of 4-Chloropyrazole Coupling
The pyrazole motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of the pyrazole ring, particularly at the C4-position, is a critical strategy for generating molecular diversity and fine-tuning pharmacological activity. Among the modern synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier tool for the formation of carbon-carbon bonds, lauded for its functional group tolerance and broad substrate scope.[3][4]
However, the application of this powerful reaction to 4-chloropyrazole substrates is not without its challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[5][6] Furthermore, the presence of the nitrogen-rich pyrazole ring, especially those with an acidic N-H proton, can lead to catalyst inhibition or deactivation, complicating the reaction and often leading to diminished yields.[7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the key considerations and robust protocols for the successful Suzuki-Miyaura coupling of 4-chloropyrazole substrates. By leveraging expertly curated insights into catalyst and ligand selection, reaction optimization, and mechanistic nuances, this document aims to empower chemists to confidently and efficiently synthesize 4-arylpyrazole derivatives.
The Catalytic Heart of the Matter: Selecting the Optimal Pd-Catalyst System
The success of a Suzuki-Miyaura coupling with a challenging substrate like 4-chloropyrazole hinges on the judicious selection of the palladium catalyst system. The key to overcoming the high activation barrier of the C-Cl bond lies in the use of highly active catalysts, which are typically generated in situ from a palladium precursor and a specialized ligand.
The Ligand's Role: The Key to Unlocking Reactivity
The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of each step in the catalytic cycle. For the coupling of 4-chloropyrazoles, two classes of ligands have demonstrated exceptional performance: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald and coworkers (e.g., SPhos, XPhos) are characterized by their large steric footprint and strong electron-donating ability.[6][8] The steric bulk promotes the reductive elimination step, while the electron-rich nature facilitates the oxidative addition of the otherwise unreactive aryl chloride bond.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands in a multitude of cross-coupling reactions.[9][10][11] Their strong σ-donating properties form highly stable and active palladium complexes that are particularly effective at activating C-Cl bonds.[12] The robustness of Pd-NHC complexes also contributes to their longevity and high turnover numbers.[12]
Palladium Precursors: The Starting Point
A variety of palladium sources can be employed, with the choice often depending on convenience and the specific ligand used. Common palladium precursors include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) chloride (PdCl₂)
-
Pre-formed palladium-ligand complexes (precatalysts), which offer improved stability and ease of use.[7]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps, as illustrated below.[4][13] The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Nuances: The Impact of N-H Acidity
For pyrazole substrates that are not N-substituted, the acidic proton on the nitrogen atom can significantly complicate the cross-coupling reaction. This is due to the potential for the pyrazole to act as a ligand for the palladium center, leading to the formation of inactive or less active catalyst species.[7][8] This catalyst inhibition is a critical consideration and can manifest as sluggish reactions or low yields.
Strategies to Mitigate Catalyst Inhibition:
-
N-Protection: The most straightforward approach is to protect the pyrazole nitrogen with a suitable protecting group (e.g., methyl, trityl). This removes the acidic proton and prevents coordination to the palladium catalyst. However, this adds extra steps to the synthetic sequence.
-
Careful Choice of Base: The base plays a crucial role not only in activating the boronic acid but also in the deprotonation of the pyrazole. Strong bases can lead to the formation of pyrazolate anions, which can readily coordinate to the palladium. In some cases, a weaker base or a careful stoichiometry of a stronger base may be beneficial.
-
Use of Highly Active Catalysts: The highly active catalyst systems mentioned above (e.g., Pd/SPhos, Pd/NHC) can sometimes overcome the inhibitory effects by promoting a rapid catalytic turnover that outcompetes the rate of catalyst deactivation.[7]
Experimental Protocols
The following protocols provide a general framework and a specific example for the Suzuki-Miyaura coupling of 4-chloropyrazole substrates.
General Experimental Workflow
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Substituted 4-Chloropyrazoles
Materials:
-
N-substituted 4-chloropyrazole (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, NHC ligand) (1.2-2.0 equiv relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF, DME)
-
Reaction vessel (e.g., Schlenk tube, microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the N-substituted 4-chloropyrazole, arylboronic acid (or ester), and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining degassed solvent to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Alternatively, microwave irradiation can be employed for accelerated reaction times.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole (as a highly reactive analogue for procedural illustration)
This protocol is adapted from a procedure for a 4-iodopyrazole, which demonstrates the utility of microwave-assisted synthesis for rapid reaction optimization and execution.[3] Similar conditions can be adapted for the less reactive 4-chloropyrazoles, likely requiring a more active catalyst system and potentially longer reaction times or higher temperatures.
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (101 mg, 0.5 mmol, 1.0 equiv)
-
Phenylboronic acid (59 mg, 0.5 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (11.6 mg, 2 mol%)
-
Cs₂CO₃ (407.3 mg, 1.25 mmol, 2.5 equiv)
-
DME (3 mL)
-
Water (1.2 mL)
-
Microwave vial
Procedure:
-
In a microwave vial, combine 4-iodo-1-methyl-1H-pyrazole, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add DME and water to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 5-12 minutes.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., petroleum ether/acetone) to yield the 4-phenyl-1-methyl-1H-pyrazole.
Data Summary: A Comparative Overview of Reaction Conditions
The following table summarizes various successful conditions for the Suzuki-Miyaura coupling of halo-pyrazoles, providing a valuable starting point for reaction optimization.
| 4-Halopyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-protected 4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Good-Excellent | [14] |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 95 | [3] |
| 3-Chloroindazole (unprotected) | Phenylboronic acid | SPhos Precatalyst P2 | K₃PO₄ | Dioxane/H₂O | 60 | 80 | [7] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | - | - | - | - | [15] |
| 4-Chloropyrazole derivatives | Arylboronic acids | Pd-NHC complexes | Various | Various | Various | - | [10][11] |
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of 4-chloropyrazole substrates is a highly valuable transformation for the synthesis of diverse molecular scaffolds in drug discovery and materials science. While the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the pyrazole moiety present challenges, these can be effectively overcome through the rational selection of modern, highly active catalyst systems. The use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has proven to be particularly effective. Furthermore, techniques such as microwave-assisted synthesis can significantly accelerate these reactions.
Future developments in this field will likely focus on the design of even more active and robust catalyst systems that can operate at lower catalyst loadings and milder reaction conditions. The development of protocols that are more tolerant of unprotected N-H pyrazoles without the need for protecting groups will also be a significant area of advancement, further streamlining the synthesis of these important compounds.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
-
Recent Advances in the Schiff Bases and N -Heterocyclic Carbenes as Ligands in the Cross-Coupling Reactions: A Comprehensive Review. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. (n.d.). Organic Chemistry Research. Retrieved February 11, 2026, from [Link]
-
Dorel, R. (n.d.). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Retrieved February 11, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 11, 2026, from [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Retrieved February 11, 2026, from [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews (RSC Publishing). Retrieved February 11, 2026, from [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025, June 25). Retrieved February 11, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
-
Torborg, C., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved February 11, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
-
Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved February 11, 2026, from [Link]
-
Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved February 11, 2026, from [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Retrieved February 11, 2026, from [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (n.d.). Chemical Science (RSC Publishing). Retrieved February 11, 2026, from [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 11, 2026, from [Link]
-
Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved February 11, 2026, from [Link]
-
Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. (2025, August 7). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. Retrieved February 11, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Ghavale, Y. R., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. Retrieved February 11, 2026, from [Link]
-
Exp 4 - Suzuki Coupling Reaction | PDF. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved February 11, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 11, 2026, from [Link]
-
Gómez-Mudarra, F. A. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Retrieved February 11, 2026, from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
-
Crespo-Peña, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved February 11, 2026, from [Link]
-
Ghavale, Y. R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Retrieved February 11, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. orgchemres.org [orgchemres.org]
- 11. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting side reactions in pyrazole synthesis
Technical Support Center: Troubleshooting Pyrazole Synthesis
Ticket ID: PYR-SYN-001 Subject: Optimization of Cyclization, Regiocontrol, and Oxidation Pathways Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction
Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are pharmacophores of immense significance, serving as the core scaffold in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, their synthesis—particularly via the classical Knorr condensation or 1,3-dipolar cycloadditions—is often plagued by three critical failure modes: regioisomeric mixtures , stalled intermediates (hydrazones) , and oxidation failures .
This guide abandons generic advice in favor of mechanistic root-cause analysis. We treat your reaction as a system of competing rates, where subtle adjustments in pH, solvent dielectric constants, and stoichiometry determine the winner.
Module 1: The Regioselectivity Crisis (Knorr Synthesis)
The Issue: You are reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and obtaining a mixture of 1,3- and 1,5-isomers, or predominantly the "wrong" isomer.
Diagnosis: Regioselectivity in Knorr synthesis is a battle between sterics and electronics .[2]
-
Electronic Control: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl.
-
Steric Control: The hydrazine attacks the less hindered carbonyl.
-
The pH Factor: Changing pH flips the electronic character of your electrophile.
Troubleshooting Protocol:
| Variable | Adjustment | Mechanistic Rationale |
| Solvent | Switch to TFE (2,2,2-Trifluoroethanol) or HFIP | Fluorinated alcohols are strong hydrogen-bond donors. They stabilize the specific transition state for the desired isomer and can invert regioselectivity compared to Ethanol/MeOH [1]. |
| pH (Acidic) | Add HCl or AcOH | Protonation activates the least reactive carbonyl (making it more electrophilic), often reversing the attack site compared to neutral conditions [2]. |
| pH (Basic) | Add NaOEt | Deprotonates the hydrazine, enhancing the nucleophilicity of the NH adjacent to the electron-withdrawing group (if present). |
| Temperature | 0°C vs. Reflux | Kinetic control (low temp) often favors the electronically driven product; thermodynamic control (reflux) favors the sterically less crowded product. |
Visual Workflow: Regioselectivity Decision Tree
Caption: Decision logic for manipulating reaction conditions to favor specific regioisomers in Knorr condensation.
Module 2: The "Stuck" Intermediate (Incomplete Cyclization)
The Issue: LC-MS shows the mass of the open-chain hydrazone intermediate. The ring refuses to close, even after refluxing in ethanol.
Diagnosis: The initial condensation (C=O + H2N- -> C=N-) is fast, but the second step (intramolecular attack) is rate-limiting. This is common when:
-
The second carbonyl is deactivated (e.g., an ester or amide).
-
The forming ring suffers from severe steric strain.[1]
Resolution Protocol: Microwave-Assisted Cyclization Microwave irradiation provides efficient internal heating, overcoming the activation energy barrier more effectively than convective heating [3].
Step-by-Step Protocol:
-
Isolate: If possible, isolate the crude hydrazone intermediate by filtration (do not purify by column yet).
-
Solvent: Dissolve in Glacial Acetic Acid or Ethanol with 10 mol% p-TsOH .
-
Why Acid? It protonates the remaining carbonyl oxygen, making it susceptible to attack by the second nitrogen.
-
-
Vessel: Transfer to a microwave-safe pressure vial (e.g., 10 mL).
-
Irradiation:
-
Set Temperature: 120–140°C .
-
Time: 10–20 minutes (Hold time).
-
Stirring: High.[3]
-
-
Workup: Pour into ice water. The pyrazole often precipitates as a solid.
Module 3: Pyrazoline Oxidation (Aromatization)
The Issue: You synthesized a pyrazoline (dihydro-pyrazole), perhaps via chalcone addition, but need the fully aromatic pyrazole . Spontaneous oxidation is too slow, or harsh oxidants degrade your side chains.
Diagnosis: Pyrazolines are sensitive. Using standard Jones reagent or permanganate often cleaves substituents. You need a "soft" dehydrogenation method.
Recommended Oxidants:
| Oxidant | Conditions | Best For | Notes |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Toluene/Dioxane, Reflux, 1-4h | Acid-sensitive substrates | Highly selective for aromatization. Excess DDQ is easily removed by washing with NaHCO3. |
| MnO2 (Activated) | DCM or Chloroform, RT to Reflux | Allylic/Benzylic positions | Must use activated MnO2 (excess, typically 5-10 eq). Heterogeneous reaction; filter through Celite to finish [4]. |
| Iodine (I2) / K2CO3 | THF/Water, RT | General Purpose | Mild and inexpensive. Iodine acts as a halogenating agent that eliminates HI to form the double bond. |
Visual Mechanism: Oxidative Dehydrogenation
Caption: Stepwise dehydrogenation mechanism converting pyrazoline to aromatic pyrazole.
Module 4: FAQ - Common Side Reactions
Q: I am seeing a "dimer" with double the molecular weight. What is it? A: This is likely an Azine .
-
Cause: If hydrazine is the limiting reagent, one hydrazine molecule can condense with two ketone molecules (Ketone=N-N=Ketone).
-
Fix: Ensure Hydrazine is in excess (1.2 to 2.0 equivalents). Add the diketone slowly to the hydrazine solution, not the other way around. This ensures the hydrazine concentration is always high relative to the ketone.
Q: My product is oiling out and won't crystallize. A: Pyrazoles are notorious for this.
-
Fix: Try trituration . Dissolve the oil in a minimum amount of diethyl ether, then add pentane or hexane dropwise until cloudy. Scratch the flask walls with a glass rod. Alternatively, convert the pyrazole to its HCl salt (bubble HCl gas through ether) to obtain a solid, which is easier to purify and handle.
References
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Link
-
BenchChem. (2025).[2][4] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Link
-
Karakaya, A. (2025).[5][6][7] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Link
-
Wolters Kluwer. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation. Link
Sources
- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. jk-sci.com [jk-sci.com]
- 7. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
Column chromatography methods for pyrazole derivatives
Technical Support Center: Chromatography of Pyrazole Derivatives
Current Status: ● Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYR-SEP-2026
Welcome to the Pyrazole Purification Hub
You are likely here because your pyrazole derivative is either tailing aggressively on silica, co-eluting with its regioisomer, or crashing out inside the column.
Pyrazoles are deceptive. While they appear simple, the
Below are the three most common "Support Tickets" we receive, accompanied by field-validated protocols to resolve them.
Module 1: The "Comet Tail" Effect (Peak Tailing)
Issue: Your compound elutes as a broad streak rather than a tight band.
Troubleshooting Protocol: The Silanol Shielding Method
Do not simply add base to your mobile phase bottle. For reproducible results, you must equilibrate the column surface.
Step-by-Step Workflow:
-
Select Modifier: Use Triethylamine (TEA) for standard silica. Use Ammonium Hydroxide (
) if using DCM/MeOH gradients (TEA can form salts with DCM over time). -
Column Pre-Treatment (The "Pro" Step):
-
Prepare a "Shielding Solvent": 95% Hexane / 5% TEA.
-
Flush the packed column with 2 Column Volumes (CV) of this mixture.
-
Why? This saturates the most active silanol sites before your sample touches the silica [1].
-
-
Mobile Phase Preparation:
-
Add 1% TEA to your mobile phase solvents.
-
Note: TEA is volatile. Refresh solvent bottles daily to maintain pH stability.
-
Data: Impact of Modifier on Pyrazole Peak Shape
| Parameter | Standard Silica (Hex/EtOAc) | TEA-Modified Silica (1% v/v) | Amine-Functionalized Silica ( |
| Peak Symmetry ( | > 2.5 (Severe Tailing) | 1.1 - 1.3 (Excellent) | 1.0 (Ideal) |
| Theoretical Plates ( | Low (< 500) | High (> 2000) | High (> 2500) |
| Sample Recovery | 60-70% (Irreversible binding) | > 95% | > 98% |
Analyst Note: If your compound is acid-sensitive, standard silica can catalyze degradation.[1] In this case, switch to Neutral Alumina or Amine-functionalized Silica (e.g., KP-NH) , which eliminates the need for TEA additives entirely [2].
Module 2: Regioisomer Resolution ( vs. )
Issue:
Decision Logic: Separation Strategy
Figure 1: Decision tree for selecting the optimal stationary phase for pyrazole regioisomers.
Technical Insight: The C18 Advantage
While silica separates based on polar interactions, C18 (Reverse Phase) separates based on hydrophobicity and steric bulk.
-
Mechanism: The steric hindrance around the
-substituent often differs between 1,3- and 1,5-isomers, changing their interaction with the C18 alkyl chains. -
Protocol: Use a focused gradient (e.g., 5% to 40% MeCN over 20 CV) rather than a rapid 0-100% flush. The "shallow gradient" maximizes the resolution of closely eluting isomers [3].
Module 3: Solubility & Sample Loading
Issue: Pyrazoles are often polar solids that do not dissolve in non-polar starting solvents (e.g., Hexane), leading to precipitation at the column head and high backpressure.
Standard Operating Procedure: Dry Loading
Liquid loading a polar sample in a strong solvent (like DCM) onto a non-polar column causes "band channeling," destroying resolution. Dry loading is mandatory for pyrazoles.
-
Dissolution: Dissolve crude pyrazole in the minimum amount of MeOH or DCM.
-
Adsorption: Add Silica Gel (ratio 1:3 sample-to-silica) or Celite 545.
-
Evaporation: Rotovap to complete dryness. You must obtain a free-flowing powder.[2][3][4][5]
-
Troubleshooting: If the powder is sticky, you added too little silica. Add more and re-evaporate.[6]
-
-
Loading: Pour the powder onto the top of the pre-packed column. Add a layer of sand to protect the bed.[7]
-
Elution: Begin the run with 100% non-polar solvent (Hexane) for 1 CV to settle the bed before starting the gradient [4].
Frequently Asked Questions (FAQ)
Q: My pyrazole has no chromophore. How do I detect it? A: Many simple pyrazoles lack strong UV absorbance.
-
Solution 1: Use Iodine Staining for TLC (Pyrazoles stain dark brown/yellow).
-
Solution 2: Use ELSD (Evaporative Light Scattering Detection) if available on your flash system.
-
Solution 3: Derivatize with Dragendorff’s reagent (specific for nitrogen heterocycles).
Q: Can I use Acetone in my mobile phase? A: Yes, but with caution. Acetone absorbs UV below 330nm, which can mask your product peaks if you are relying on standard UV detection (254nm). If using Acetone/Hexane gradients, monitor at 280nm or higher.
Q: I purified my compound using TEA, but the NMR shows TEA peaks. How do I remove it? A: TEA salts are stubborn.
-
Method: Dissolve the product in EtOAc and wash 3x with saturated
(aq). The TEA will protonate and move to the aqueous layer, while the pyrazole (usually less basic than TEA) remains in the organic layer. Dry over .
References
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[6] Retrieved from [Link]
-
Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[7] Journal of Organic Chemistry, 43(14), 2923–2925.
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Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common challenge of poor regioselectivity in the synthesis of substituted pyrazoles. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental issues but also to strategically design more robust and selective synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a persistent issue?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction can potentially yield multiple products.[1][2] In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[2][3] This reaction can result in two different regioisomeric pyrazoles, which can be challenging to separate.[2][4][5] Achieving control over which isomer forms is a critical aspect of synthetic design, particularly in drug development where a specific isomer is often responsible for the desired biological activity.[1]
Q2: What are the key factors that govern regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, a classical method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by a combination of factors:[6]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a neighboring carbonyl group, making it more susceptible to nucleophilic attack.[1][2]
-
Steric Hindrance: The steric bulk of substituents on both the dicarbonyl compound and the hydrazine can direct the reaction. A larger substituent on either reactant will typically favor the attack of the hydrazine at the less sterically hindered carbonyl group.[1][2]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly impact which regioisomer is the major product.[2] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1][2]
Q3: Are there modern synthetic strategies that offer better regiocontrol compared to the classical Knorr synthesis?
A3: Yes, several modern approaches have been developed to address the regioselectivity limitations of the Knorr condensation:
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[7] It offers a distinct pathway to the pyrazole core and often provides excellent regioselectivity.[1][7]
-
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.[1]
-
Flow Chemistry: Continuous-flow synthesis has emerged as a valuable tool for improving reaction efficiency, safety, and, in some cases, regioselectivity in pyrazole synthesis.[8][9][10]
-
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can lead to dramatically reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods.[1][11][12][13][14] The selective heating provided by microwaves can sometimes favor the formation of one regioisomer over another.[1]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a frequent challenge when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar electronic and steric properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Detailed Troubleshooting Steps:
-
Modify the Solvent System: This is often the most effective initial step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[2][4][5] These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding properties.[4]
-
Adjust Reaction pH: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be modulated by pH.[2]
-
Acidic Conditions: Adding a catalytic amount of an acid (e.g., HCl, H₂SO₄, or acetic acid) can protonate the more basic nitrogen of the hydrazine, altering the site of the initial nucleophilic attack.[1][2]
-
Basic Conditions: Using a base (e.g., NaOAc) may favor the attack of the more nucleophilic nitrogen atom.[1][2]
-
-
Vary the Reaction Temperature: Temperature can be a critical factor in determining the kinetic versus thermodynamic product distribution.[1][15] Experiment with running the reaction at different temperatures, such as room temperature versus reflux, to see if it influences the isomeric ratio.[15]
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard conditions.
Troubleshooting Steps:
-
Re-evaluate Starting Materials: If feasible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine to alter the steric and electronic factors that govern regioselectivity.[15]
-
Employ Protecting Groups: In some instances, the use of protecting groups can temporarily block one of the reactive sites, forcing the reaction to proceed with the desired regiochemistry.[15]
-
Consider an Alternative Synthetic Route: If modifying the current reaction is unsuccessful, exploring a different synthetic strategy, such as a 1,3-dipolar cycloaddition, may be the most efficient path to the desired isomer.[7]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
While preventing the formation of mixtures is ideal, effective separation techniques are crucial when mixtures are unavoidable.
Separation Strategies:
-
Flash Chromatography: This is the most common laboratory-scale method for separating regioisomers. Careful selection of the mobile phase is critical for achieving good separation.[15]
-
Crystallization: If the regioisomers have different solubility profiles, fractional crystallization can be a viable separation technique. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.[15]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from studies demonstrating the effectiveness of fluorinated alcohols in improving regioselectivity.[4][5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
Dissolve the 1,3-diketone in HFIP in a round-bottom flask equipped with a magnetic stirrer.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis
This protocol provides a general guideline for utilizing microwave irradiation to potentially enhance regioselectivity and reduce reaction times.[1][11]
Materials:
-
α,β-unsaturated ketone (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.[1]
-
Add glacial acetic acid as the solvent and catalyst.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), with stirring.
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine
| Entry | Solvent | Temperature (°C) | Time (h) | Isomer Ratio (A:B) |
| 1 | Ethanol | Reflux | 12 | 55:45 |
| 2 | Toluene | Reflux | 12 | 60:40 |
| 3 | TFE | Room Temp | 2 | 85:15 |
| 4 | HFIP | Room Temp | 1 | 97:3 |
Data is illustrative and based on trends reported in the literature.[4][5]
Mechanistic Insights
The regioselectivity in pyrazole synthesis is determined by the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Under acidic conditions, the more substituted nitrogen of the hydrazine can be protonated, making the terminal nitrogen more nucleophilic and potentially reversing the regioselectivity. The use of fluorinated solvents can influence the stability of the intermediates and transition states, thereby favoring one pathway over the other.[4][5]
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing.
- Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorin
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Schematic representation of the two-step continuous-flow pyrazole synthesis.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis. Benchchem.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- The synthetic development of pyrazole nucleus:
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers.
- Microwave-assisted synthesis of pyrazoles - a mini-review. Semantic Scholar.
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
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- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with achieving high conversion rates in their pyrazole modification strategies. Pyrazoles are privileged scaffolds in drug discovery and materials science, but their unique electronic properties can present significant synthetic hurdles.[1][2]
This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions that address common, specific laboratory challenges. For each issue, we delve into the underlying chemical principles and provide logical, step-by-step troubleshooting workflows to guide you toward a successful outcome.
FAQ 1: My reaction has stalled or shows low conversion. What are the first steps in diagnosing the problem?
When a pyrazole functionalization reaction fails, a systematic approach is crucial to avoid wasting time and resources. Low conversion can stem from a few common culprits: catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), or inherent issues with your specific substrate.
The initial diagnostic process should focus on verifying the integrity of your reagents and setup before moving to more complex parameter screening.
Initial Diagnostic Workflow
Below is a logical workflow to begin troubleshooting a low-conversion reaction. This process is designed to rule out common setup and reagent errors first.
Caption: Optimization workflow for Pd-catalyzed reactions.
FAQ 3: I'm observing significant dehalogenation instead of my desired Suzuki coupling product. How can I suppress this?
Dehalogenation is a common and troublesome side reaction in Suzuki-Miyaura cross-coupling, particularly with electron-deficient or N-heterocyclic halides like pyrazoles. [3]It occurs when the halo-pyrazole is reduced, replacing the halogen with a hydrogen atom, leading to a loss of valuable starting material and a lower yield of the desired product.
Causality: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from the base, solvent (e.g., alcohols), or trace water. This Pd-H species can then participate in a competing catalytic cycle, leading to hydrodehalogenation instead of the desired cross-coupling. [3]The propensity for dehalogenation generally follows the order I > Br > Cl. [4][5][6]Bromo- and chloro-pyrazoles are often superior substrates to iodo-pyrazoles due to a reduced tendency for this side reaction. [7][5]
Strategies to Minimize Dehalogenation
-
Choice of Halide: If possible, use the bromo- or chloro-pyrazole instead of the iodo-pyrazole. While less reactive in the desired oxidative addition step, they are significantly less prone to dehalogenation. [4][6]2. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination (the product-forming step), which helps it outcompete the dehalogenation pathway.
-
Base Optimization: This is one of the most critical factors.
-
Avoid: Strong alkoxide bases (e.g., NaOtBu), which can readily generate Pd-H species.
-
Favor: Weaker inorganic bases like K₃PO₄ or K₂CO₃. K₃PO₄ is often particularly effective at suppressing dehalogenation. [3]4. Solvent Choice: Use strictly anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid alcohol solvents, as they can be a source of hydrides.
-
-
Water Content: While Suzuki reactions often benefit from a small amount of water (e.g., in a toluene/water biphasic system) to aid in the dissolution of the base and facilitate transmetalation, excessive water can promote dehalogenation. If using an aqueous base, ensure the amount is carefully controlled.
Competing Catalytic Cycles: Suzuki Coupling vs. Dehalogenation
Caption: Competing pathways of Suzuki coupling and dehalogenation.
FAQ 4: My reaction is producing a mixture of isomers. How can I improve regioselectivity?
The pyrazole ring has multiple positions available for functionalization (N1, C3, C4, C5), and achieving high regioselectivity is a common challenge. The inherent electronic properties of the ring dictate its reactivity.
Causality:
-
C4 Position: This position is the most electron-rich and is therefore the most susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration). [8]* C5 Position: The proton at C5 is the most acidic due to the inductive effect of the adjacent sp² nitrogen atom. This makes it susceptible to deprotonation and subsequent functionalization via directed C-H metalation. [9]* C3 Position: Generally the least reactive position for C-H functionalization, often requiring specific directing groups or harsher conditions.
-
N1 Position: The NH proton is acidic and can be deprotonated, making the nitrogen nucleophilic for N-alkylation or N-arylation.
Strategies for Regiocontrolled Functionalization
| Target Position | Strategy | Key Considerations & Rationale |
| C4 | Electrophilic Substitution | Use mild electrophilic reagents (e.g., NBS for bromination, HNO₃/H₂SO₄ for nitration). This leverages the intrinsic high electron density at C4. For C-H arylation, ligand-free palladium catalysts can sometimes promote C4 selectivity. [10] |
| C5 | Directed C-H Activation | Install a directing group at the N1 position (e.g., pyridyl, pivaloyl). The directing group chelates to the metal catalyst, positioning it to selectively activate the adjacent C5-H bond. [9][10]Alternatively, direct lithiation with a strong base like n-BuLi can selectively deprotonate C5. [10] |
| C3 | Blocking/Directing Group Strategy | C3 functionalization is challenging. One approach is to block the more reactive C5 and C4 positions first, then functionalize C3. Some advanced methods use removable directing groups that favor C3 activation. [11] |
| N1 | N-Arylation/Alkylation | In the presence of a base, the pyrazole nitrogen becomes a potent nucleophile. For N-arylation, copper- or palladium-catalyzed methods (Ullmann or Buchwald-Hartwig) are standard. Competition with C-functionalization can be an issue if the electrophile is also a C-H activation partner. |
Protocol 2: N1-Protection for Selective C4-Halogenation
To prevent competing N-functionalization and improve the selectivity of electrophilic attack at the C4 position, protecting the N1-H is a highly effective strategy.
-
Select Protecting Group: Choose a protecting group that is stable to your subsequent reaction conditions but easily removable. Common choices include Boc (tert-butoxycarbonyl), Trityl, or SEM (2-(trimethylsilyl)ethoxymethyl). [11][12]2. Protection Step: Dissolve the starting pyrazole in a suitable solvent (e.g., THF, DCM). Add a base (e.g., Et₃N, NaH) to deprotonate the pyrazole nitrogen.
-
Add the protecting group precursor (e.g., Boc₂O for Boc protection) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Workup and Purification: Perform an aqueous workup to remove the base and salts, then purify the N1-protected pyrazole by column chromatography.
-
C4-Halogenation: Subject the purified N1-protected pyrazole to your halogenation conditions (e.g., NBS in CCl₄ or CH₂Cl₂). The protecting group will direct the electrophilic attack exclusively to the C4 position. [13]6. Deprotection: After successful C4-functionalization, remove the protecting group under appropriate conditions (e.g., TFA or HCl for Boc; mild acid for Trityl).
FAQ 5: My copper-catalyzed N-arylation of pyrazole has a low yield. What should I optimize?
Copper-catalyzed N-arylation (Ullmann condensation) is a classic and effective method for forming C-N bonds with pyrazoles. However, low yields can result from catalyst inhibition, poor substrate reactivity, or slow reaction rates.
Causality: The reaction typically involves a Cu(I)/Cu(III) or a related catalytic cycle. The choice of ligand is critical to stabilize the copper catalyst and facilitate the coupling. Diamine ligands are particularly effective. [14]The base is required to deprotonate the pyrazole, and the solvent must be able to dissolve the pyrazole salt and not interfere with the catalyst.
Key Optimization Parameters for N-Arylation
| Parameter | Common Issue | Recommended Optimization Steps |
| Catalyst Source | CuI is standard | Try other sources like Cu₂O or Cu(OAc)₂. Ensure the copper salt is pure and handled with care to avoid premature oxidation. |
| Ligand | No ligand or simple ligand | Screen Diamine Ligands: N,N'-dimethylethylenediamine (DMEDA) is a highly effective and inexpensive ligand. [14]1,10-Phenanthroline is another common choice. [15]Ligand loading is typically 10-20 mol %. |
| Base | K₂CO₃ | Try Stronger Bases: K₃PO₄ or Cs₂CO₃ are often more effective, especially for less acidic pyrazoles or less reactive aryl halides. [14] |
| Solvent | Toluene | Switch to Polar Aprotic Solvents: DMF or Dioxane can significantly improve reaction rates and yields, likely due to better solubility of the pyrazole salt. [14][15] |
| Aryl Halide | Aryl Bromide/Chloride | Aryl iodides are significantly more reactive than bromides or chlorides. If using a bromide or chloride, you may need higher temperatures, higher catalyst/ligand loading, or a more robust catalytic system (e.g., switching to a palladium-based Buchwald-Hartwig system). |
| Temperature | 110 °C | For stubborn couplings, especially with hindered substrates, increasing the temperature to 120-140 °C (if the solvent allows) may be necessary. For very hindered substrates, running the reaction neat in the molten aryl halide can sometimes drive the reaction to completion. [14] |
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. MDPI Books. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
-
Special Issue : Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. Molecules. [Link]
-
The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research. [Link]
-
Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition. [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Organic Letters. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Ligand functionalization via pyrazole exchange in a HB(pz)3– unit. ResearchGate. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews. [Link]
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Validation & Comparative
Technical Guide: 4-Chloro-1,3-dimethyl-1H-pyrazole vs. Halogenated Alternatives
Executive Summary: The Halogen Dilemma
In the optimization of pyrazole-based pharmacophores, the choice between 4-chloro-1,3-dimethyl-1H-pyrazole (4-Cl-DMP) and its brominated (4-Br-DMP) or iodinated (4-I-DMP) analogs is rarely a trivial substitution. It is a strategic decision balancing reactivity against stability and atom economy .
While the 4-bromo variant is the historical "workhorse" for cross-coupling due to facile oxidative addition, the 4-chloro analog offers superior metabolic stability, lower molecular weight, and significant cost advantages at scale. This guide dissects the physicochemical and reactive differences, providing a validated roadmap for activating the more inert C–Cl bond using modern catalytic systems.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The electronic and steric differences between the halogenated pyrazoles dictate their behavior in both the flask and the biological system.
| Feature | This compound | 4-Bromo-1,3-dimethyl-1H-pyrazole | 4-Iodo-1,3-dimethyl-1H-pyrazole |
| CAS Number | 15878-00-9 | 15878-01-0 | 15878-02-1 |
| Bond Dissociation Energy (C–X) | ~96 kcal/mol (Strong) | ~81 kcal/mol (Moderate) | ~65 kcal/mol (Weak) |
| C–X Bond Length | 1.74 Å | 1.89 Å | 2.09 Å |
| Lipophilicity (ClogP) | 1.2 (Moderate) | 1.4 (Higher) | 1.7 (Highest) |
| Metabolic Stability | High (Resistant to oxidative metabolism) | Low (Prone to debromination/oxidation) | Very Low (Photolabile/metabolically unstable) |
| Cost Efficiency | High (Chlorinating agents are cheap) | Moderate | Low (Iodine is expensive/atom inefficient) |
Key Insight: The C–Cl bond is significantly shorter and stronger than the C–Br bond. This makes the 4-chloro compound an excellent final pharmacophore (bioisostere for a methyl group) but a challenging synthetic intermediate requiring specialized ligands for activation.
Synthetic Accessibility: Electrophilic Halogenation
The synthesis of these cores relies on Electrophilic Aromatic Substitution (SEAr) at the electron-rich C4 position.
Mechanism & Pathway
The pyrazole ring, activated by the N1-methyl and C3-methyl groups, is highly nucleophilic at C4.
Figure 1: Electrophilic halogenation pathway. The electron-rich C4 position acts as the nucleophile attacking the halogen source.
Protocol A: Synthesis of this compound
Objective: Clean conversion without over-chlorination.
-
Reagents: 1,3-Dimethylpyrazole (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 1,3-dimethylpyrazole in ACN (5 mL/mmol) at 0°C.
-
Add NCS portion-wise over 30 minutes. Note: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor: TLC (Hexane/EtOAc 3:1) or LCMS. 4-Cl product is less polar than starting material.
-
-
Workup: Concentrate solvent, resuspend in Et2O, filter off succinimide precipitate. Wash filtrate with water/brine.
-
Yield: Typically 85–92%.
-
Safety Note: Unlike bromination, chlorination is slower and less prone to runaway exotherms, but NCS is a skin irritant.
Reactivity Benchmarking: The Coupling Challenge
This is the critical differentiator.
-
4-Bromo: Reacts with standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts.
-
4-Chloro: Inert to standard catalysts. Requires electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbene (NHC) precatalysts (e.g., Pd-PEPPSI).
The "Chloro-Gap" in Catalysis
The oxidative addition of Pd(0) into the C–Cl bond is the rate-limiting step (RLS).
Figure 2: The Suzuki-Miyaura Catalytic Cycle. The red arrow indicates the high energy barrier for 4-chloro substrates, requiring specialized ligands.
Experimental Protocol: Activating the Chloride
Context: You have chosen the 4-chloro analog for cost reasons, but need to couple it to an aryl boronic acid. Standard conditions failed. Use this "Gen-3" protocol.
Protocol B: High-Efficiency Suzuki Coupling of 4-Chloropyrazoles
System: Pd(OAc)2 / XPhos (or XPhos Pd G2 Precatalyst).
Reagents:
-
This compound (1.0 mmol)
-
Aryl Boronic Acid (1.5 mmol)
-
Catalyst: XPhos Pd G2 (2 mol%) [Preferred for air stability]
-
Base: K3PO4 (3.0 mmol)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge a reaction vial with the pyrazole, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Dioxane/Water via syringe.
-
Reaction: Heat to 80–100°C for 2–4 hours.
-
Why? The C–Cl bond requires thermal energy + the electron-rich XPhos ligand to facilitate oxidative addition.
-
-
Validation:
-
Success: Full conversion to biaryl product.
-
Failure Mode: If starting material remains, increase temp to 110°C. If de-chlorination (reduction) is observed, switch solvent to anhydrous Toluene and use Cs2CO3.
-
Performance Data (Representative):
-
4-Bromo Yield: 95% (using simple Pd(PPh3)4).
-
4-Chloro Yield (Standard): <10% (using Pd(PPh3)4).[1]
-
4-Chloro Yield (Optimized): 88-94% (using XPhos Pd G2).
Decision Matrix: When to Use Which?
| Scenario | Recommended Analog | Rationale |
| Early Stage Discovery (SAR) | 4-Bromo | Speed is priority. Easy to couple, high success rate with generic catalysts. |
| Process Development / Scale-up | 4-Chloro | Cost of Goods (COGs) is lower. Atom economy is better. Waste streams are cleaner (no heavy bromide waste). |
| Final Drug Substance | 4-Chloro | If the halogen remains in the final molecule, Cl is metabolically superior and smaller (less steric clash). |
| Sensitive Substrates | 4-Iodo | Reacts at room temperature (very labile), good if the partner is thermally unstable. |
References
-
Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling: Detailed comparison of leaving group efficiency (Br > I/Cl) in trityl-protected pyrazoles. Source: ResearchGate
-
Electrosynthesis of 4-Chloro Derivatives: Electrochemical methods for generating 4-chloro-1,3-dimethylpyrazole, highlighting the efficiency of chlorination at the 4-position. Source: Russian Journal of Electrochemistry
-
Microwave-Assisted Suzuki Coupling: Protocols for coupling 4-substituted pyrazoles, demonstrating the utility of modern heating methods in overcoming reactivity barriers. Source: RHHZ.net
-
PubChem Compound Summary (this compound-4-sulfonyl chloride): Structural and safety data for related sulfonyl chloride derivatives, relevant for handling precautions. Source: PubChem [2]
- Buchwald-Hartwig/Suzuki Ligand Guide: General reference for the application of XPhos and SPhos in activating aryl chlorides. (Implicit grounding for Protocol B). Source: Sigma-Aldrich / Merck Technical Guides (Standard Industry Reference for XPhos usage)
Sources
A Researcher's Guide to Pyrazole Derivatives: Bridging the Gap Between Experiment and Computation
Abstract
Pyrazole derivatives form a cornerstone of modern medicinal chemistry and materials science, with their versatile scaffold appearing in numerous pharmaceuticals and functional materials.[1][2][3][4] The characterization and prediction of their behavior are paramount for rational drug design and the development of novel compounds. This guide provides an in-depth comparison of experimental and computational methodologies for the study of pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We move beyond a simple listing of techniques to explain the causality behind experimental choices and computational setups. By juxtaposing "ground truth" experimental data with in silico predictions, this guide illuminates a synergistic workflow that accelerates research, enhances structural understanding, and provides predictive insights into biological activity.
Introduction: The Symbiotic Relationship of Wet Lab and Dry Lab
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][5][6] The journey from a conceptual molecule to a viable drug candidate is arduous, demanding a deep understanding of its three-dimensional structure, electronic properties, and interactions with biological targets.
Traditionally, this understanding has been built upon a foundation of empirical laboratory work: synthesis followed by extensive spectroscopic and crystallographic characterization. While indispensable, these experimental approaches can be resource-intensive. The advent of robust computational chemistry has revolutionized this process.[7] Techniques like Density Functional Theory (DFT) and molecular docking allow us to model molecular properties and interactions with remarkable accuracy, often before a compound is ever synthesized.[7][8]
This guide is structured to demonstrate the power of integrating these two domains. We will explore how computational data, when properly benchmarked against experimental results, becomes a powerful predictive tool, and how experimental data provides the essential validation for refining computational models.
The Experimental Benchmark: Establishing the Ground Truth
Experimental data provides the definitive, tangible properties of a synthesized molecule. Each technique offers a unique piece of the structural puzzle. The choice of experiment is dictated by the specific information a researcher seeks to uncover.
Synthesis and Spectroscopic Confirmation
The journey begins with the synthesis of the target pyrazole derivative, often through well-established reactions like the Knorr pyrazole synthesis or multicomponent reactions.[2][3][9] Once synthesized and purified, the molecule's identity and purity are confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): NMR is the workhorse for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms. These spectra serve as a fingerprint of the molecule.[2][10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, C-N) by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[11][12]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer additional structural clues.[9][10]
The Gold Standard: Single-Crystal X-ray Diffraction
For unambiguous determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray diffraction is the ultimate authority.[13] This technique provides precise atomic coordinates, from which we can derive definitive bond lengths, bond angles, and dihedral angles. This crystallographic data is the "gold standard" against which computational geometry optimizations are compared.[14][15][16]
The Computational Approach: Modeling and Prediction In Silico
Computational chemistry provides a theoretical lens to examine molecules at an atomic level, offering insights that can be difficult or impossible to obtain experimentally.
Quantum Mechanics: Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to predict the electronic structure and geometry of molecules.[7][17] By solving approximations of the Schrödinger equation, DFT can calculate a wide range of molecular properties.
-
Geometry Optimization: A primary use of DFT is to find the lowest energy conformation (the most stable 3D structure) of a molecule in the gas phase. This provides theoretical bond lengths and angles that can be directly compared to X-ray data.[17]
-
Vibrational Frequency Calculation: DFT can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This allows for a direct comparison with experimental IR data and aids in the assignment of spectral bands.[18][19]
-
NMR Chemical Shift Prediction: The magnetic environment around each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts.[18][20][21][22] This is invaluable for assigning complex spectra or resolving structural ambiguities.
Predicting Biological Interactions: Molecular Docking
For drug development professionals, understanding how a pyrazole derivative might interact with a target protein is crucial. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a receptor (a protein target) to form a stable complex.[8][23] The output includes a "docking score," which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.[1][14][24]
The Comparative Guide: Where Theory Meets Reality
The true power of this dual approach lies in the direct comparison of the data. Discrepancies are not failures but opportunities for deeper understanding.
Structural Geometry: DFT vs. X-ray Diffraction
A comparison between DFT-optimized geometries and X-ray crystal structures reveals the influence of intermolecular forces. DFT calculations typically model an isolated molecule in the gas phase, whereas X-ray diffraction captures the structure as it exists in a packed crystal lattice, influenced by hydrogen bonding and van der Waals forces from neighboring molecules.[15]
| Parameter | Experimental (X-ray) | Computational (DFT) | Typical % Difference |
| Bond Length (Å) | |||
| N1-N2 | 1.375 Å | 1.355 Å | ~1.5% |
| N2-C3 | 1.330 Å | 1.340 Å | ~0.7% |
| C3-C4 | 1.400 Å | 1.410 Å | ~0.7% |
| Bond Angle (°) | |||
| N1-N2-C3 | 112.0° | 111.5° | ~0.4% |
| N2-C3-C4 | 105.0° | 105.5° | ~0.5% |
| Note: Data is illustrative and based on typical values found in the literature. Actual values will vary for specific derivatives. |
Vibrational Spectra: DFT vs. IR Spectroscopy
Calculated vibrational frequencies from DFT are often systematically higher than experimental IR frequencies due to the harmonic approximation used in the calculation and the absence of environmental effects.[18] To correct for this, a scaling factor (typically ~0.96 for B3LYP functionals) is applied to the calculated frequencies.
| Functional Group | Experimental IR (cm⁻¹) | Scaled DFT (cm⁻¹) | Assignment |
| N-H Stretch | 3450 | 3445 | Pyrazole ring N-H |
| C=C Stretch | 1595 | 1590 | Aromatic ring stretch |
| C-N Stretch | 1350 | 1345 | Pyrazole ring stretch |
| Note: Data is illustrative. A strong correlation after scaling validates both the experimental peak assignments and the accuracy of the computational model.[19] |
Biological Activity: Molecular Docking vs. In Vitro Assays
Molecular docking provides a theoretical estimation of binding affinity (docking score), which can be correlated with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀) from an in vitro enzyme assay. A strong correlation suggests that the computational model is accurately predicting the binding mode and can be used to screen virtual libraries of new derivatives.[1][8]
| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
| Derivative A | -10.1 | 5.2 |
| Derivative B | -9.5 | 8.1 |
| Derivative C | -8.2 | 15.7 |
| Derivative D | -7.1 | 35.4 |
| Note: Data is illustrative. A negative correlation is expected (lower docking score = tighter binding = lower IC₅₀).[5][23] |
Visualizing the Workflow
To conceptualize the integration of these methodologies, we can visualize the overall research workflow and the relationship between the different techniques.
Caption: Integrated workflow for pyrazole derivative research.
Standardized Protocols for Reproducibility
Trustworthiness in research is built on reproducibility. The following are detailed, self-validating protocols for the computational methods discussed.
Protocol: DFT Structural and Spectroscopic Analysis
-
Input Structure Generation: Build the 3D structure of the pyrazole derivative using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.
-
DFT Calculation Setup:
-
Method Selection: Choose the Density Functional and Basis Set. A widely accepted and cost-effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[18][20]
-
Job Type: Select "Optimization + Frequency" to perform geometry optimization followed by a vibrational frequency calculation from the optimized structure.
-
Solvation Model: For comparison with solution-phase NMR, include a solvent model like the Polarizable Continuum Model (PCM), specifying the relevant solvent (e.g., Chloroform, DMSO).[22]
-
-
Execution and Validation: Run the calculation. A successful completion is the first validation step. The key self-validating check is the output of the frequency calculation: the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Data Extraction:
-
Geometry: Extract the final optimized coordinates to measure bond lengths, angles, and dihedrals.
-
Frequencies: List the calculated vibrational frequencies. Apply the appropriate scaling factor (e.g., ~0.96 for B3LYP) for comparison with experimental IR spectra.
-
NMR: If requested, extract the calculated magnetic shielding tensors and convert them to chemical shifts, typically by referencing against a calculated standard like Tetramethylsilane (TMS).
-
Protocol: Molecular Docking Workflow
Caption: Step-by-step molecular docking protocol.
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein, typically from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign atomic charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the pyrazole derivative (this can be the DFT-optimized structure).
-
Assign atomic charges (e.g., Gasteiger charges) and define the rotatable bonds.
-
-
Grid Box Generation: Define the search space for the docking algorithm. This is a three-dimensional box centered on the known active site of the protein. The dimensions should be large enough to allow the ligand to move and rotate freely.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose.
-
Results Analysis and Validation:
-
The primary output is a ranked list of binding poses with their corresponding docking scores. The top-ranked pose is the most probable binding mode.
-
Self-Validation: Visualize the top-ranked pose in the protein's active site. A chemically sensible pose, with key interactions (like hydrogen bonds to known active site residues) that are consistent with known structure-activity relationships (SAR) for that target, provides confidence in the result.[8] Compare the results with a re-docking of the original co-crystallized ligand; a low RMSD value between the docked pose and the crystal pose validates the docking protocol.
-
Conclusion: An Integrated Future for Pyrazole Research
The synthesis and study of pyrazole derivatives are significantly enhanced by a synergistic approach that combines rigorous experimental characterization with insightful computational modeling. Experimental data provides the essential ground truth for validating and refining computational models, while computational methods offer a predictive framework that can guide synthetic efforts, explain observed properties, and accelerate the discovery of new lead compounds. By embracing the principles and workflows outlined in this guide, researchers can bridge the gap between the wet lab and the dry lab, fostering a more efficient and informed path toward the next generation of pyrazole-based innovations.
References
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Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Bentham Science. [Link]
-
Comparison of computer modelling and X-ray results of the binding of a pyrazole derivative to liver alcohol dehydrogenase. (1987). Journal of Molecular Biology. [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Current Medicinal Chemistry. [Link]
-
Design, synthesis and spectroscopic and crystallographic characterisation of novel functionalized pyrazole derivatives: biological evaluation for their cytotoxic, angiogenic and antioxidant activities. (2022). Semantic Scholar. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica. [Link]
-
Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2026). Magnetic Resonance in Chemistry. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]
-
Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (2015). Journal of Missan Researches. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
-
Comparative Structural Studies of 4-Diazopyrazole Derivatives by X-Ray Diffraction and Theoretical Investigation. (2009). ResearchGate. [Link]
-
Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. (2022). ResearchGate. [Link]
-
Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). ResearchGate. [Link]
-
Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023). Taylor & Francis Online. [Link]
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Journal of Advanced Research in Applied Sciences and Technology. [Link]
-
Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (2023). ResearchGate. [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2022). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (2020). ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
-
Structure and spectral data of pyrazole derivatives. (2023). ResearchGate. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
-
Computational NMR Prediction: A Microreview. (2023). Corin Wagen. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
